molecular formula C10H15N3O2 B587242 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 CAS No. 1794885-45-2

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5

Cat. No.: B587242
CAS No.: 1794885-45-2
M. Wt: 214.28 g/mol
InChI Key: OGRXKBUCZFFSTL-WRMAMSRYSA-N
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Description

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is a deuterated analog of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a potent tobacco-specific nitrosamine. This compound is primarily used in scientific research to study the carcinogenic effects of tobacco-related compounds and their metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 involves the deuteration of NNK. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound is not well-documented due to its primary use in research. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is extensively used in scientific research, particularly in the following areas:

Mechanism of Action

The compound exerts its effects through metabolic activation, where it is converted into DNA-alkylating species via α-hydroxylation pathways. These reactive intermediates can form DNA adducts, leading to mutations and carcinogenesis. The primary molecular targets include DNA bases, and the pathways involved are related to the metabolic activation of nitrosamines .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)
  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosopyrrolidine (NPYR)

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5 is unique due to its deuterated nature, which makes it a valuable tool in tracing metabolic pathways and studying the kinetics of nitrosamine metabolism. This compound provides insights into the specific interactions and transformations that occur in biological systems, distinguishing it from its non-deuterated counterparts .

Biological Activity

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-d5, commonly referred to as NNAL-d5, is a stable isotope-labeled derivative of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL). This compound is of significant interest in toxicology and cancer research due to its role as a metabolite of the potent carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is found in tobacco smoke. Understanding the biological activity of NNAL-d5 is crucial for elucidating its mechanisms of action and potential health impacts.

NNAL-d5 undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive electrophilic species that can bind to DNA, resulting in mutagenic adducts. The primary metabolic pathways include:

  • Alpha-Hydroxylation : This reaction generates diazonium ions that are highly reactive and capable of forming DNA adducts, which are critical in carcinogenesis. The process can also release formaldehyde, contributing further to DNA damage .
  • Glucuronidation : NNAL-d5 is subjected to conjugation by UDP-glucuronosyltransferases (UGTs), particularly UGT2B28 and UGT2B4, facilitating its elimination from the body. This process converts NNAL-d5 into more hydrophilic forms, such as NNAL-N-glucuronide, which can be excreted .

Key Enzymatic Reactions

EnzymeReactionFunction
CBR1NNAL-d5 + NADPH → NNAL + NADPReduces carbonyl compounds
UGT2B28NNAL + UDPGA → NNAL-N-glucuronide + UDPConjugates xenobiotics for detoxification
UGT2B4NNAL + UDPGA → Various glucuronidesImportant for estrogen metabolism

Carcinogenic Potential

Research indicates that NNAL-d5 retains significant carcinogenic properties similar to its parent compound NNK. Studies have demonstrated that exposure to NNK and its metabolites, including NNAL-d5, leads to:

  • Tumor Promotion : Animal models exposed to NNK show increased tumorigenesis in lung tissues, with associated metabolic syndrome indicators such as elevated triglycerides and glucose levels .
  • DNA Adduct Formation : Specific DNA adducts formed by the interaction of NNAL-d5 with DNA have been identified, indicating a direct mechanism by which this compound may contribute to cancer development .

Case Studies

  • Animal Studies : In a study involving mice treated with NNK, significant increases in lung tumors were observed alongside metabolic syndrome symptoms. The study highlighted that both susceptible and resistant strains exhibited similar metabolic changes despite differing tumorigenic responses .
  • Human Relevance : Clinical studies have explored the effects of dietary compounds such as phenethyl isothiocyanate (PEITC) on inhibiting the metabolic activation of NNK. These studies suggest potential protective effects against lung carcinogenesis associated with tobacco exposure .

Q & A

Q. Basic: What are the validated analytical methods for quantifying NNAL-d5 in biological matrices, and how do they address matrix interference?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying NNAL-d5 in urine, plasma, and tissue homogenates. Key methodological considerations include:

  • Sample preparation : Solid-phase extraction (SPE) using mixed-mode cation-exchange cartridges to isolate NNAL-d5 from glucuronide conjugates (e.g., NNAL-Gluc) .
  • Isotopic dilution : Use of stable isotope-labeled internal standards (e.g., NNAL-d4) to correct for matrix effects and ion suppression .
  • Sensitivity : Limits of detection (LOD) as low as 0.1 pg/mL are achievable, critical for studies on environmental tobacco smoke (ETS) exposure .

Table 1: Comparison of Analytical Platforms

PlatformSensitivity (LOD)Matrix CompatibilityThroughput
LC-MS/MS0.1 pg/mLUrine, serum, tissuesHigh
Chiral CE-MS*2.5 µg/mLCell lysatesModerate
Immunoassays10 pg/mLUrine onlyLow

*Chiral capillary electrophoresis (CE) is used for enantiomer-specific quantification .

Q. Advanced: How do enantiomeric differences in NNAL-d5 impact its carcinogenic potential, and what methodologies resolve chiral-specific metabolic activation?

Answer:
NNAL-d5 exists as (R)- and (S)-enantiomers, which exhibit distinct metabolic fates:

  • (S)-NNAL : Preferentially glucuronidated (detoxification pathway) .
  • (R)-NNAL : More prone to metabolic activation via cytochrome P450 (CYP2A6/2A13) to form DNA-reactive pyridyloxobutyl adducts .
    Methodological approaches :
  • Chiral separation : Normal-phase LC coupled with chiral columns (e.g., Chiralpak AD-H) or CE with cyclodextrin additives .
  • Adduct quantification : 32P-postlabeling or LC-high-resolution MS to detect stereospecific DNA adducts in lung and liver tissues .

Key contradiction : While (R)-NNAL is more carcinogenic in rodent models, human studies show interindividual variability due to polymorphisms in CYP2A6, complicating risk extrapolation .

Q. Basic: What experimental designs are optimal for longitudinal studies assessing NNAL-d5 as a biomarker of tobacco-specific nitrosamine (TSNA) exposure?

Answer:

  • Cohort selection : Stratify participants by smoking status (active vs. ETS-exposed) and genotype (e.g., CYP2A6 fast/slow metabolizers) .
  • Sampling frequency : Collect baseline, 4-week, and 24-week urine samples to account for NNAL’s persistence post-cessation (half-life: 10–45 days) .
  • Controls : Include smokeless tobacco users to differentiate NNAL sources (e.g., NNK vs. N′-nitrosonornicotine) .

Table 2: Key Biomarkers in Longitudinal Studies

BiomarkerSpecificity to TobaccoStability in UrineCorrelation with DNA Damage
NNAL-d5High>6 monthsModerate (r=0.4–0.6)
1-HOP (PAH)Low48 hoursWeak (r=0.2)
CotinineModerate7 daysNone

Q. Advanced: How do discrepancies in NNAL-d5 carcinogenicity data between rodent models and human epidemiological studies arise?

Answer:

  • Metabolic activation : Rodent studies use high-dose NNK injections, overwhelming detoxification pathways (e.g., glucuronidation), whereas humans exhibit dose-dependent metabolic shifts .
  • DNA repair efficiency : Humans have robust nucleotide excision repair (NER) for pyridyloxobutyl adducts, whereas F344 rats show deficient NER in lung tissues .
  • Confounding factors : Human studies often lack subtype stratification (e.g., microsatellite instability in colorectal cancer) that may amplify NNAL-d5’s role .

Methodological mitigation :

  • Use physiologically based pharmacokinetic (PBPK) models to scale rodent doses to human-equivalent exposures .
  • Conduct nested case-control studies with tumor subtype annotation .

Q. Basic: What in vitro models are suitable for studying NNAL-d5 metabolism, and how do they compare to in vivo systems?

Answer:

  • Primary human hepatocytes : Recapitulate glucuronidation but lack lung-specific CYP2A13 expression .
  • BEAS-2B bronchial cells : Express CYP2A13 and mimic metabolic activation in lung epithelia .
  • Limitations : In vitro models often underestimate adduct formation due to absent chronic exposure conditions .

Validation step : Cross-validate findings with in vivo rodent models dosed with enantiomerically pure NNAL-d5 .

Q. Advanced: What novel approaches address the quantification of NNAL-d5-induced DNA adducts in low-abundance tissues?

Answer:

  • Nanoscale LC-MS/MS : Enables adduct detection in <10 mg tissue samples (e.g., bronchial biopsies) with attomolar sensitivity .
  • Immunoaffinity enrichment : Monoclonal antibodies specific to pyridylhydroxybutyl-DNA adducts improve signal-to-noise ratios in FFPE tissues .
  • Challenges : Adduct instability during DNA extraction requires addition of antioxidants (e.g., deferoxamine) .

Properties

CAS No.

1794885-45-2

Molecular Formula

C10H15N3O2

Molecular Weight

214.28 g/mol

IUPAC Name

N-(1,1-dideuterio-4-hydroxy-4-pyridin-3-ylbutyl)-N-(trideuteriomethyl)nitrous amide

InChI

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i1D3,7D2

InChI Key

OGRXKBUCZFFSTL-WRMAMSRYSA-N

SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Isomeric SMILES

[2H]C([2H])([2H])N(C([2H])([2H])CCC(C1=CN=CC=C1)O)N=O

Canonical SMILES

CN(CCCC(C1=CN=CC=C1)O)N=O

Synonyms

α-[3-(Methylnitrosoamino)propyl]-3-pyridinemethanol-d5;  4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol-d5;  rac NNAL-d5; 

Origin of Product

United States

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